molecular formula C8H14N2O2 B067759 tert-Butyl (cyanomethyl)(methyl)carbamate CAS No. 180976-09-4

tert-Butyl (cyanomethyl)(methyl)carbamate

Cat. No. B067759
CAS RN: 180976-09-4
M. Wt: 170.21 g/mol
InChI Key: AXNPHDXTYKKHSJ-UHFFFAOYSA-N
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Description

“tert-Butyl (cyanomethyl)(methyl)carbamate” is a chemical compound with the molecular formula C7H12N2O2 . It has an average mass of 156.182 Da and a monoisotopic mass of 156.089874 Da .


Synthesis Analysis

The synthesis of carbamates, such as “tert-Butyl (cyanomethyl)(methyl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (cyanomethyl)(methyl)carbamate” can be represented by the formula C7H12N2O2 . The structure can be further analyzed using various spectroscopic methods .


Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl (cyanomethyl)(methyl)carbamate” can be complex and varied. For instance, the tert-butyl carbamate can become protonated, leading to the formation of a carbamic acid . Decarboxylation of the carbamic acid then results in the free amine .


Physical And Chemical Properties Analysis

“tert-Butyl (cyanomethyl)(methyl)carbamate” has a molecular formula of C7H12N2O2, an average mass of 156.182 Da, and a monoisotopic mass of 156.089874 Da .

properties

IUPAC Name

tert-butyl N-(cyanomethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNPHDXTYKKHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442993
Record name tert-Butyl (cyanomethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (cyanomethyl)(methyl)carbamate

CAS RN

180976-09-4
Record name tert-Butyl (cyanomethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(cyanomethyl)-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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